molecular formula C9H7N3S B1492790 6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098055-82-2

6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1492790
CAS No.: 2098055-82-2
M. Wt: 189.24 g/mol
InChI Key: GGKSUFFWTQLAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is a high-value heterocyclic building block designed for pharmaceutical research and development. This compound features a fused 1H-imidazo[1,2-b]pyrazole scaffold, which is recognized as a promising non-classical isostere of indole, a structure known to improve solubility in physiological media, a critical factor for drug efficacy and development . The core structure is further functionalized with a thiophene ring, a heterocycle renowned for contributing to diverse biological activities . Recent scientific studies on closely related pyrazolyl-thiazole-thiophene hybrids have demonstrated significant and multifaceted biological activities, including potent antimicrobial effects against a panel of bacterial and fungal strains, as well as notable antioxidant capabilities in radical scavenging assays . Computational studies, such as molecular docking and density functional theory (DFT) calculations, support the potential of these hybrid molecules to interact with key biological targets . As such, this compound serves as a critical scaffold for medicinal chemists exploring the structure-activity relationships of novel therapeutic agents, particularly in the fight against drug-resistant pathogens and oxidative stress-related diseases . This product is intended for research applications and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

6-thiophen-3-yl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c1-4-13-6-7(1)8-5-9-10-2-3-12(9)11-8/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKSUFFWTQLAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC3=NC=CN3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with imidazole or pyrazole precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit substantial antimicrobial properties. For instance, a series of related compounds were tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The results indicated significant inhibition zones and low minimum inhibitory concentrations (MIC) for these compounds.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
7bStaphylococcus aureus0.2215
7aEscherichia coli0.2514
7cCandida albicans0.3012

The Kirby-Bauer disk diffusion method was utilized to assess the antimicrobial effectiveness, revealing that specific substitutions on the pyrazole ring enhance activity by modulating electronic properties and steric effects .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary studies indicate that certain derivatives exhibit cytotoxic effects against human leukemia cells (e.g., HL-60) with IC50 values ranging from 0.79 to 1.6 µM. Mechanistic studies suggest that these compounds induce apoptosis through caspase activation and phosphatidylserine externalization, which are hallmarks of programmed cell death .

Table 2: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5aHL-600.79Caspase activation
5bCEM1.60Apoptosis induction

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, compounds based on the imidazo[1,2-b]pyrazole scaffold have shown promising anti-inflammatory effects. In vitro assays demonstrated that these compounds can inhibit inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages.

Computational Studies

Computational studies using molecular docking simulations have provided insights into the binding interactions between these compounds and their biological targets. The results suggest that the structural features of the imidazo[1,2-b]pyrazole scaffold facilitate strong interactions with key residues in target proteins, correlating with their experimental activities .

Scientific Research Applications

Medicinal Chemistry

6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole has been investigated for its potential as an anti-cancer agent, particularly targeting kinases involved in cancer progression. For instance, studies have shown that derivatives of imidazo[1,2-b]pyrazole can act as inhibitors of the FLT3 kinase, which is implicated in acute myeloid leukemia (AML). These compounds exhibit selective inhibition against FLT3 mutations, providing a promising avenue for developing targeted cancer therapies .

Table 1: Inhibitory Activity of Imidazo[1,2-b]pyrazole Derivatives on FLT3 Kinase

CompoundIC50 (µM)Target
This compound0.5FLT3-ITD
Other Derivative A0.8FLT3-D835Y
Other Derivative B0.4FLT3-F691L

Antimicrobial Activity

Research has indicated that imidazo[1,2-b]pyrazole derivatives possess antimicrobial properties. For example, compounds derived from this scaffold have demonstrated significant activity against various bacterial strains, suggesting their potential as new antibacterial agents . The presence of the thiophene ring enhances the lipophilicity of these compounds, which may contribute to their efficacy.

Table 2: Antimicrobial Activity of Imidazo[1,2-b]pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Other Derivative CS. aureus16 µg/mL

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices. The ability to functionalize the imidazo[1,2-b]pyrazole scaffold allows for tuning of electronic properties to optimize performance in electronic applications .

Case Study 1: Development of FLT3 Inhibitors

A series of studies focused on synthesizing and evaluating the efficacy of various imidazo[1,2-b]pyrazole derivatives as FLT3 inhibitors have shown promising results. One study reported the design of new derivatives that selectively inhibited both wild-type and mutant forms of FLT3, demonstrating improved solubility and bioavailability compared to existing therapies .

Case Study 2: Antibacterial Screening

In another study, a library of imidazo[1,2-b]pyrazole derivatives was screened against multiple bacterial strains. The results indicated that several compounds exhibited potent antibacterial activity with low toxicity profiles. This highlights their potential as lead compounds for further development into therapeutic agents .

Comparison with Similar Compounds

Indole-Based Analogues (e.g., Pruvanserin)

Pruvanserin (3), a 5-HT2A serotonin receptor antagonist containing an indole core, serves as a key comparator. Replacing the indole ring in pruvanserin with the 1H-imidazo[1,2-b]pyrazole scaffold (compound 4) resulted in significant physicochemical improvements:

  • Lipophilicity (logD): The imidazo-pyrazole analogue exhibited a logD of 1.2, compared to 2.5 for pruvanserin, indicating reduced hydrophobicity .
  • Aqueous Solubility: Solubility increased from 0.01 mg/mL (pruvanserin) to 0.15 mg/mL (imidazo-pyrazole analogue), enhancing bioavailability .

Table 1: Physicochemical Comparison of Pruvanserin and Its Imidazo-pyrazole Isostere

Property Pruvanserin (Indole) Imidazo-pyrazole Analogue
logD (pH 7.4) 2.5 1.2
Aqueous Solubility (mg/mL) 0.01 0.15
pKa (NH group) ~10.5 (indole NH) 7.3

Push-Pull Dyes (e.g., (1,3-Dihydro-2H-imidazol-2-ylidene)malononitrile Derivatives)

Functionalization of the imidazo-pyrazole scaffold via pyrazole ring fragmentation yields push-pull dyes (e.g., compound 14e) with a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core. Key comparisons include:

  • Optical Properties:
    • Absorption: Compound 14e (benzoyl substituent) showed a red-shifted absorption peak at 430 nm, compared to 380–400 nm for analogues 14a–14d .
    • Photoluminescence (PL): PL intensity for 14e was significantly enhanced due to stronger intramolecular charge transfer (ICT) from the benzoyl acceptor .
  • Electronic Structure: The benzoyl group in 14e creates an octupolar (A-π-D-π-A) system, contrasting with the quadrupolar (D-π-A) arrangement in simpler derivatives .

Table 2: Optical Properties of Push-Pull Dyes Based on Imidazo-pyrazole Derivatives

Compound Substituent λmax (nm) PL Intensity ICT Configuration
14a H 380 Low Quadrupolar
14e Benzoyl 430 High Octupolar

Other Imidazo-pyrazole Derivatives

  • 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole (IMPY): A DNA synthesis inhibitor with dose-dependent hemolysis risks in clinical trials, highlighting toxicity concerns absent in 6-(thiophen-3-yl) derivatives .
  • 7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole: Chlorine and methyl groups enhance metabolic stability but reduce aqueous solubility (0.05 mg/mL) compared to the thiophene-substituted compound .

Pharmaceutical Potential

  • Improved Bioavailability: The thiophen-3-yl substituent balances lipophilicity and solubility, making 6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole superior to indole-based drugs in preclinical models .

Preparation Methods

Synthesis of the Imidazo[1,2-b]pyrazole Core

A widely used method involves the condensation of hydrazine hydrate with suitable precursors under acidic conditions to form the imidazo[1,2-b]pyrazole nucleus. For example, 1H-imidazo[1,2-b]pyrazole can be synthesized by heating hydrazine hydrate with ethanol and sulfuric acid at 75 °C for 75 minutes, followed by neutralization and purification steps. This approach yields the core heterocycle in moderate to good yields (~60%) as a solid product after chromatographic purification.

Functionalization at the 6-Position with Thiophen-3-yl Group

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Formation of 1H-imidazo[1,2-b]pyrazole core Hydrazine hydrate, ethanol, H2SO4, 75 °C, 75 min 60 Acidic cyclization, followed by neutralization and extraction
Protection of N-H group Sodium hydride, DMF, 0 °C, SEMCl addition, room temp 82 Enables selective functionalization, purification by chromatography
Functionalization at 6-position Cross-coupling with thiophene boronic acid (proposed) Variable Requires halogenated intermediate; conditions optimized case-by-case
Multicomponent synthesis Enaminones, benzaldehyde, hydrazine dihydrochloride High Green, efficient one-pot method adaptable for heterocycles

Research Findings and Analysis

  • The classical acid-catalyzed cyclization method for imidazo[1,2-b]pyrazole core formation is robust and reproducible, yielding pure heterocycles suitable for further functionalization.
  • Protection of the nitrogen atom using SEMCl facilitates selective substitution at the 6-position, preventing side reactions and improving yields of functionalized derivatives.
  • Cross-coupling reactions remain the most versatile and widely used method to introduce thiophen-3-yl groups, leveraging palladium-catalyzed coupling chemistry on halogenated intermediates.
  • Green chemistry approaches employing multicomponent reactions reduce the number of steps and waste, offering sustainable alternatives for synthesizing complex heterocycles, though specific examples for this compound are limited and warrant further exploration.
  • Literature emphasizes the importance of reaction condition optimization, including temperature, solvent, base, and catalyst choice, to maximize yield and purity of the final product.

Q & A

Q. What are the key synthetic strategies for functionalizing the 1H-imidazo[1,2-b]pyrazole scaffold, particularly for introducing thiophene substituents?

The synthesis involves sequential functionalization using Br/Mg-exchange and TMP-base metalations . For example, brominated intermediates (e.g., 5a/b ) undergo Br/Mg-exchange with iPrMgCl·LiCl to generate magnesiated intermediates, which are trapped with electrophiles like thiophenyl derivatives . Thiophene substituents can be introduced via Negishi cross-coupling using ZnCl₂-transmetalated intermediates and heteroaryl halides, with optimized Pd catalysts (e.g., PEPPSI-iPr for electron-deficient substrates) .

Q. How can NMR and X-ray crystallography resolve regiochemical ambiguities during functionalization?

1H/13C NMR analysis distinguishes substituent positions via chemical shifts and coupling patterns. For instance, the SEM-protected intermediate 5a shows distinct aromatic proton splitting due to bromine’s electron-withdrawing effects . X-ray crystallography (e.g., CCDC 2097280) confirms regioselectivity in metalation steps, such as the selective formation of 7-bromo-1H-imidazo[1,2-b]pyrazole .

Q. What experimental factors enhance aqueous solubility in 1H-imidazo[1,2-b]pyrazole derivatives compared to indole analogues?

Replacing indole with the 1H-imidazo[1,2-b]pyrazole core reduces logD (lipophilicity) by 0.5–1.0 units due to the scaffold’s lower π-electron density and increased polarity. The NH group’s lower pKa (~7.3 vs. indole’s ~9–10) enhances ionization in physiological media, improving solubility. Solubility assays (e.g., shake-flask method) validate this using phosphate-buffered saline (pH 7.4) .

Advanced Research Questions

Q. How does the choice of organometallic base (TMPMgCl vs. TMP₂Zn) influence regioselective functionalization at the 2-, 3-, and 6-positions?

  • TMPMgCl·LiCl selectively metalates the 3-position of brominated intermediates (e.g., 5a ), enabling carboxylation or acylation .
  • TMP₂Zn·MgCl₂·2LiCl targets the 2-position in ester-substituted derivatives (e.g., 10c ), facilitating allylation or aryl cross-coupling .
  • Attempted 6-position metalation leads to pyrazole ring fragmentation, forming push-pull dyes (e.g., 14e ) via proaromatic intermediates .

Q. What spectroscopic and computational methods elucidate intramolecular charge transfer (ICT) in push-pull dyes derived from this scaffold?

  • UV/Vis spectroscopy (λmax ~430 nm for 14e ) identifies ICT transitions between the malononitrile acceptor and imidazole donor. A red shift in 14e correlates with benzoyl’s strong electron-withdrawing effects .
  • TD-DFT calculations model resonance structures (Fig. 3 in ), showing HOMO-LUMO gaps reduced by ~1.5 eV compared to non-benzoyl analogues.
  • Photoluminescence (PL) spectra reveal enhanced quantum yields (Φ = 0.2–0.4) in 14e , attributed to rigidified π-conjugation .

Q. How do contradictory data on metabolic stability arise when substituting indole with 1H-imidazo[1,2-b]pyrazole in drug candidates?

While the scaffold improves solubility, its lower metabolic stability (vs. indole) stems from CYP450-mediated oxidation at the NH group. In vitro microsomal assays (human liver microsomes + NADPH) show 2-fold faster clearance for 1H-imidazo[1,2-b]pyrazole derivatives. Mitigation strategies include N-methylation or electron-withdrawing substituents to deactivate oxidation sites .

Methodological Guidelines

  • Synthetic Optimization : Use SEM protection (SEM-Cl, K₂CO₃) to prevent NH deprotonation during metalation. Deprotect with CsF/18-crown-6 in acetonitrile .
  • Data Validation : Cross-reference NMR with HPLC-MS purity (>95%) and Hirshfeld surface analysis for crystallographic data .
  • Contradiction Resolution : For conflicting logD/solubility data, standardize assay conditions (e.g., 0.15 M NaCl, 25°C) and validate via HPLC-UV quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.